molecular formula C13H28N2O B3342833 Urea, N,N-dibutyl-N',N'-diethyl- CAS No. 36654-90-7

Urea, N,N-dibutyl-N',N'-diethyl-

Cat. No. B3342833
CAS RN: 36654-90-7
M. Wt: 228.37 g/mol
InChI Key: KXGCGPZBOPCNDE-UHFFFAOYSA-N
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Description

“Urea, N,N’-dimethyl-” and “Urea, N,N’-diethyl-” are organic compounds that belong to the class of urea derivatives . “N,N’-Dibutylurea” is known to be a degradation product of Benomyl, an active ingredient in Benlate fungicides .


Synthesis Analysis

While specific synthesis methods for “Urea, N,N-dibutyl-N’,N’-diethyl-” are not available, a general method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Molecular Structure Analysis

The molecular structure of “Urea, N,N’-dimethyl-” and “Urea, N,N’-diethyl-” can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Urea, N,N’-dimethyl-” include a molecular weight of 88.1084 and a gas phase enthalpy of formation of -220.0 ± 1.1 kJ/mol .

properties

IUPAC Name

1,1-dibutyl-3,3-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-5-9-11-15(12-10-6-2)13(16)14(7-3)8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGCGPZBOPCNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481120
Record name Urea, N,N-dibutyl-N',N'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36654-90-7
Record name Urea, N,N-dibutyl-N',N'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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